![molecular formula C22H16BrN3O6 B12044240 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 477729-07-0](/img/structure/B12044240.png)
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrN3O6 and a molecular weight of 498.293 g/mol This compound is known for its unique structural features, which include a methoxy group, a nitrobenzoyl group, and a bromobenzoate moiety
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Preparation of 4-nitrobenzoyl hydrazine: This is achieved by reacting 4-nitrobenzoyl chloride with hydrazine hydrate under controlled conditions.
Formation of the carbohydrazonoyl intermediate: The 4-nitrobenzoyl hydrazine is then reacted with an appropriate aldehyde or ketone to form the carbohydrazonoyl intermediate.
Coupling with 2-methoxyphenyl 3-bromobenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-methoxyphenyl 3-bromobenzoate under suitable reaction conditions, such as the presence of a base and a solvent.
Analyse Chemischer Reaktionen
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with a different position of the nitro group.
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate: This compound has additional methoxy groups on the benzoate moiety.
Eigenschaften
CAS-Nummer |
477729-07-0 |
---|---|
Molekularformel |
C22H16BrN3O6 |
Molekulargewicht |
498.3 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c1-31-20-11-14(5-10-19(20)32-22(28)16-3-2-4-17(23)12-16)13-24-25-21(27)15-6-8-18(9-7-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI-Schlüssel |
LIYVABQLEUEWSF-ZMOGYAJESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.